Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467902
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |
| Standard InChI Key | KYSKSUYKGAKTHZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate | |
| Molecular Formula | ||
| Molecular Weight | 262.35 g/mol | |
| SMILES | CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Physicochemical Properties
The compound’s logP (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The benzyl ester enhances stability against hydrolysis compared to alkyl esters, while the carbamate group contributes to proteolytic resistance .
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically involves a multi-step approach:
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Pyrrolidine Functionalization: Introduction of the carbamate group via reaction of pyrrolidin-3-amine with isopropyl chloroformate.
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Esterification: Benzylation using benzyl alcohol under Mitsunobu conditions or via benzyl bromide in the presence of a base.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbamation | Isopropyl chloroformate, DCM, 0°C | 65–70% |
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 80–85% |
Reactivity Profile
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Hydrolysis: The benzyl ester undergoes acid-catalyzed hydrolysis to yield benzyl alcohol and the corresponding carboxylic acid.
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Nucleophilic Substitution: The carbamate’s carbonyl group reacts with amines or alcohols under basic conditions .
| Compound | Target | IC₅₀/Activity |
|---|---|---|
| Pyranone-carbamate 7p | BuChE | 4.68 nM (eqBuChE) |
| Benzyl carbamate C | NO Production | 28.82% inhibition |
| Isopropyl-pyrrolidine derivative | AChE | >1 μM (weak) |
Data suggest that the benzyl ester enhances target affinity compared to alkyl variants, likely due to π-π interactions with aromatic residues in enzyme active sites .
Applications in Drug Development
Prodrug Design
The benzyl ester acts as a prodrug moiety, improving lipophilicity for blood-brain barrier (BBB) penetration. In vivo hydrolysis releases the active carbamic acid, as demonstrated in rivastigmine analogs .
Neuroprotective Agents
In scopolamine-induced cognitive impairment models, carbamate derivatives reverse memory deficits (Morris water maze: 25% reduction in escape latency) .
Challenges and Future Directions
Research Priorities
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Enantioselective Synthesis: Develop asymmetric catalysis routes to isolate (R)- and (S)-enantiomers.
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In Vivo Pharmacokinetics: Assess bioavailability and metabolism in rodent models.
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Target Identification: Screen against kinase or GPCR libraries to uncover novel mechanisms.
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